3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
“3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 889451-24-5 . It has a molecular weight of 352.21 .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .
Molecular Structure Analysis
The molecular structure of “3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine” can be represented by the Inchi Code: 1S/C13H10BrN3O2S/c1-9-4-6-10 (7-5-9)20 (18,19)17-13-11 (12 (14)16-17)3-2-8-15-13/h2-8H,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine” include a molecular weight of 352.21 .
Scientific Research Applications
Synthesis of New Polyheterocyclic Ring Systems
3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine derivatives have been used as precursors in synthesizing new polyheterocyclic ring systems. These derivatives have been instrumental in creating various heterocyclic compounds with potential applications in pharmaceuticals and materials science. The derivatives show promise due to their unique structural properties and potential biological activities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, including 3-bromo-1-tosyl derivatives, are a group of heterocyclic compounds with significant biomedical applications. These compounds have been explored for their diversity in substituents and synthetic methods, and their potential in various biomedical applications. This includes their use in developing new pharmaceutical agents due to their unique chemical properties (Donaire-Arias et al., 2022).
Synthesis and Antitumor Activity
Derivatives of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their antitumor activities. These compounds have shown promising results in cytotoxicity tests against certain cancer cell lines, indicating their potential use in developing new anticancer drugs (Abdel‐Latif et al., 2016).
Applications in Metal Complex Synthesis
These compounds have been used in synthesizing metal complexes, particularly with ruthenium. Such complexes have been studied for their substitution reactions and biological studies, including minimal cytotoxic activity, which can be vital in developing new materials or pharmaceutical agents (Omondi et al., 2018).
Antibacterial and Antioxidant Properties
Some derivatives of 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine have shown significant antibacterial and antioxidant properties. This suggests their potential use in creating new antibacterial agents or antioxidants for various applications (Variya, Panchal, & Patel, 2019).
Analgesic and Anti-inflammatory Activities
Compounds derived from 3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine have been studied for their analgesic and anti-inflammatory activities. These studies are crucial for the development of new pain relief and anti-inflammatory drugs (Chamakuri, Murthy Muppavarapu, & Yellu, 2016).
Future Directions
The future directions for “3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine” and similar compounds could involve further exploration of their potential as TRK inhibitors . This could lead to the development of new treatments for diseases associated with the overexpression and continuous activation of TRKs .
properties
IUPAC Name |
3-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S/c1-9-4-6-10(7-5-9)20(18,19)17-13-11(12(14)16-17)3-2-8-15-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNVMTSUQQQPLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC=N3)C(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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